
3-(4-Fluorophenyl)pyridine-2-methanol
Vue d'ensemble
Description
It belongs to the class of phenylpyridines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthetic methods for obtaining 3-(4-Fluorophenyl)pyridine-2-methanol involve starting from either a preformed pyrazole or pyridine. Specific reaction conditions and reagents are employed to achieve the desired product. Further details on the synthetic routes can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular formula is C₁₁H₁₀FN₂O with a molecular weight of approximately 182.23 g/mol . The presence of the fluorine atom at the 4-position of the phenyl ring and the hydroxyl group attached to the pyridine ring contributes to its unique structure.
Applications De Recherche Scientifique
Inhibition and Selectivity in Kinase Research
One significant application of compounds related to 3-(4-Fluorophenyl)pyridine-2-methanol is in the design and synthesis of selective kinase inhibitors. These compounds, particularly those with a pyridinyl-imidazole scaffold, have been explored for their selective inhibition of p38 MAP kinase, which is a crucial target for controlling proinflammatory cytokine release. The research highlights the importance of the fluorophenyl group for achieving high binding selectivity and potency, underscoring the relevance of 3-(4-Fluorophenyl)pyridine-2-methanol derivatives in developing new therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Metallation of Heterocyclic Compounds
The metallation of π-deficient heterocyclic compounds, including those related to 3-(4-Fluorophenyl)pyridine-2-methanol, is a critical area of research, demonstrating the compound's utility in organic synthesis. Specifically, studies on the metallation of fluoropyridines have shown high regioselectivity, offering pathways to synthesize variously substituted pyridines. This work is foundational for the development of novel organic compounds and materials (Marsais & Quéguiner, 1983).
Methanol as a Marker for Insulating Paper Degradation
Research into the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers leverages the fundamental properties of methanol-related compounds. This application is particularly relevant for the maintenance and reliability of power infrastructure, highlighting the broader utility of methanol and its derivatives in industrial applications (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-5-3-9(4-6-10)11-2-1-7-14-12(11)8-15/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEFFJNPYFMVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)pyridine-2-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




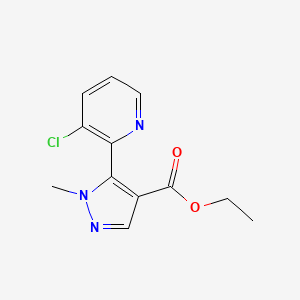
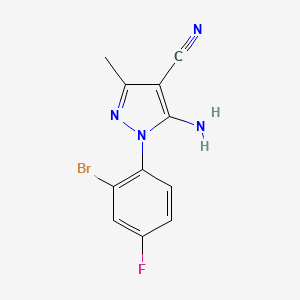
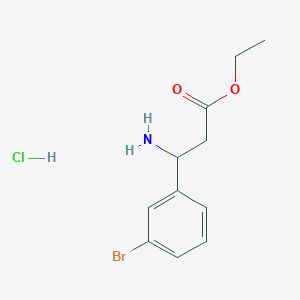

![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)
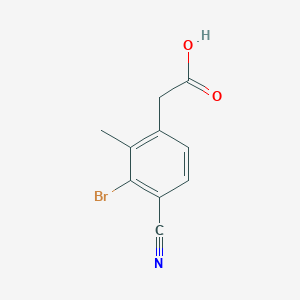
![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)
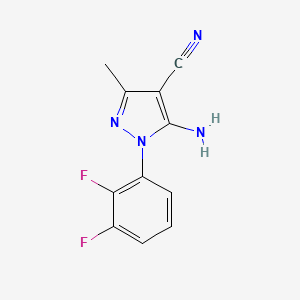
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B1415446.png)
![(7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1415447.png)


